N-(1-Phenylethyl)octadecanamide
Description
N-(1-Phenylethyl)octadecanamide is a long-chain fatty acid amide derivative characterized by an octadecanamide backbone (C18 alkyl chain) and an N-(1-phenylethyl) substituent. The phenylethyl group is known to influence stereochemistry and solubility, making it relevant in asymmetric synthesis and surfactant design .
Properties
CAS No. |
34524-44-2 |
|---|---|
Molecular Formula |
C26H45NO |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-(1-phenylethyl)octadecanamide |
InChI |
InChI=1S/C26H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h17-19,21-22,24H,3-16,20,23H2,1-2H3,(H,27,28) |
InChI Key |
GIIWGAYCAGBEBU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethyloctadecanamide
- Structure : Features a dimethyl group instead of the phenylethyl substituent.
- Properties :
- Applications : Widely used in lubricants and surfactants due to its stability and low polarity.
N-(1-Phenylethyl)aziridine-2-carboxylate Esters
- Structure : Combines a phenylethyl group with an aziridine ring and carboxylate ester.
- Key Differences :
(S)-N-(1-Phenylethyl)picolinamide
- Structure : Substitutes octadecanamide with a picolinamide (pyridine-2-carboxamide) group.
- Properties :
- Applications : Serves as a directing group in C–H functionalization reactions.
N-Hydroxyoctanamide
- Structure : Shorter alkyl chain (C8) with a hydroxy substituent.
- Properties: Lower molecular weight (159.23 g/mol) and higher polarity due to the hydroxyl group. Limited thermal stability compared to longer-chain amides .
- Applications : Intermediate in organic synthesis, particularly for hydroxamic acids.
Ferroelectric N-(1-Phenylethyl) Derivatives
- Structure : Naphthalenediimide core with phenylethyl and nitroxide radicals.
- Properties :
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Solubility Trends : Longer alkyl chains (e.g., octadecanamide) reduce aqueous solubility but enhance compatibility with lipid-based systems, contrasting with polar analogs like picolinamide .
- Functional Group Synergy : In ferroelectric compounds, the combination of aromatic (phenylethyl) and radical (nitroxide) groups enables unique electronic properties, though octadecanamide’s long chain may hinder such applications .
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